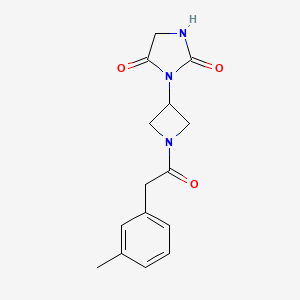

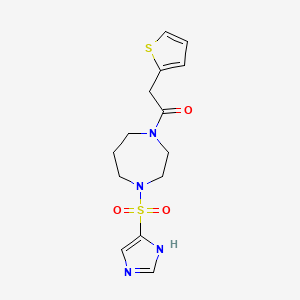

![molecular formula C17H11N3O4 B2833383 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate CAS No. 851862-98-1](/img/structure/B2833383.png)

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide derivatives are potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). They have been studied for their potential as new anti-Alzheimer agents .

Synthesis Analysis

The synthesis of 1,2,3-triazine derivatives involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups .Chemical Reactions Analysis

These compounds have demonstrated excellent inhibition against BuChE and moderate inhibitory activity toward AChE in comparison to standard cholinesterase inhibitor donepezil . For example, compound 8e exhibited about 49-fold higher inhibitory activity than donepezil .Applications De Recherche Scientifique

Synthetic Chemistry Applications

Efficient Condensing Agent

A study by Kunishima et al. (1999) introduced a condensing agent derived from triazine, which proved effective for the synthesis of amides and esters from carboxylic acids and amines. This method is practical due to its operation under atmospheric conditions without the need for drying solvents, highlighting the versatility of triazine derivatives in facilitating organic synthesis reactions (Kunishima et al., 1999).

O-Benzylating Reagent

Yamada et al. (2012) reported on the synthesis of an acid-catalyzed O-benzylating reagent with a base structure of imidate, showcasing a novel application of triazine derivatives. This reagent offers a high atom economy and is a stable, crystalline solid, emphasizing the role of these compounds in the development of efficient synthetic methodologies (Yamada et al., 2012).

Antimicrobial Applications

Antimicrobial Agents from Triazole-functionalized Derivatives

Bollu et al. (2017) synthesized triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones and evaluated their antimicrobial activities. Molecular docking studies provided insights into the potential binding interactions with bacterial enzymes, identifying several compounds as promising antimicrobial leads (Bollu et al., 2017).

Bacterial Biofilm and MurB Inhibitors

A study by Mekky and Sanad (2020) focused on novel bis(pyrazole-benzofuran) hybrids as potent inhibitors of bacterial biofilm formation and the MurB enzyme. Their research identified specific compounds exhibiting significant antibacterial efficacy and biofilm inhibition activities, underlining the potential of benzofuran derivatives in combating microbial resistance (Mekky & Sanad, 2020).

Mécanisme D'action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BuChE. This can lead to enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Orientations Futures

Propriétés

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4/c21-16-12-6-2-3-7-13(12)18-19-20(16)10-23-17(22)15-9-11-5-1-4-8-14(11)24-15/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVBOQZNPRNINF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

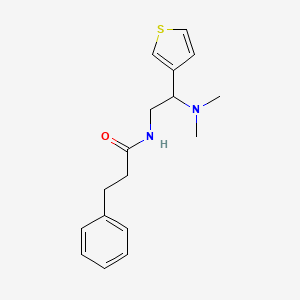

![5-[5-(4-Bromophenyl)-3-[(2-chloro-8-methylquinolin-3-yl)methyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2833303.png)

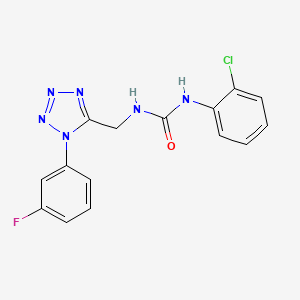

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2833304.png)

![Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2833310.png)

![N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B2833311.png)

![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea](/img/structure/B2833317.png)

![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2833318.png)

![N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B2833323.png)